4-Methyl-1,2-oxazol-3-amine

描述

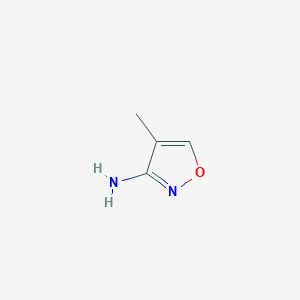

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-7-6-4(3)5/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENISVMEYSGVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549699 | |

| Record name | 4-Methyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1750-43-2 | |

| Record name | 4-Methyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 1,2 Oxazol 3 Amine

Classical and Modern Synthetic Approaches to 4-Methyl-1,2-oxazol-3-amine Core

The construction of the isoxazole (B147169) ring system can be achieved through various synthetic routes. These methods range from classical condensation reactions to modern, highly selective cycloadditions. The key challenge often lies in controlling the regiochemistry to obtain the desired substitution pattern, such as that in this compound.

Regioselective Synthesis of 1,2-Oxazole Derivatives

Regioselectivity is a critical aspect of isoxazole synthesis, as reactions can often yield mixtures of isomers. The two primary pathways to 1,2-oxazoles are the reaction of a three-carbon component with hydroxylamine (B1172632) hydrochloride and the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. orgchemres.orgbeilstein-journals.org The choice of reactants and reaction conditions dictates which regioisomer is formed.

For instance, the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride can be directed to selectively produce different regioisomeric isoxazoles by modifying the reaction conditions and the structure of the substrate. google.com Similarly, in [3+2] cycloaddition reactions, the use of specific enamines or alkynes as dipolarophiles with in situ generated nitrile oxides can lead to the regioselective formation of 3,4-disubstituted isoxazoles. rsc.org The reaction between nitrile oxides and captodative olefins is also reported to be highly regioselective. researchgate.net Quantum-chemical calculations and spectroscopic techniques like HMBC can be employed to rationalize and confirm the regioselectivity of these cycloaddition reactions. nih.govacs.org

To achieve the this compound structure, a synthetic strategy must be chosen that selectively places the methyl group at the C4 position and the amino group at the C3 position. This often involves carefully designed starting materials where the desired connectivity is pre-established or favored electronically and sterically.

Metal-Free Synthetic Routes to Isoxazoles

In recent years, there has been a significant push towards developing metal-free synthetic methods to avoid the costs, toxicity, and waste associated with metal catalysts. rsc.orgtandfonline.comresearchgate.netorganic-chemistry.org Several metal-free approaches for isoxazole synthesis have been reported.

One common metal-free strategy involves the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from oximes using an oxidant, with alkynes. rsc.org For example, a one-pot, metal-free synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through the cascade reaction of α-azido acrylates and aromatic oximes. organic-chemistry.org Another approach utilizes TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) as a catalyst for the reaction of nitroalkenes with alkynes. organic-chemistry.org Hypervalent iodine reagents can also be used to mediate the oxidative rearrangement of allylic amides to form oxazoles without the need for a metal catalyst. tandfonline.com A practical, multigram metal-free synthesis of aminoisoxazoles has been developed based on the regioselective [3+2]-cycloaddition of in situ generated nitrile oxides with enamines. rsc.org Recently, a strategy for synthesizing substituted oxazoles via a metal-free C–O bond cleavage of an ester using amines has also been developed. rsc.org

| Metal-Free Method | Reactants | Key Features |

| Cascade Reaction | α-azido acrylates, Aromatic oximes | One-pot, mild conditions, forms 3,4,5-trisubstituted isoxazoles. organic-chemistry.org |

| TEMPO Catalysis | Nitroalkenes, Alkynes | Sustainable conditions. organic-chemistry.org |

| [3+2] Cycloaddition | In situ generated nitrile oxides, Enamines | Practical for multigram synthesis of aminoisoxazoles. rsc.org |

| C-O Bond Cleavage | Esters, Amines | Novel strategy combining C-O cleavage with C-N and C-O bond formation. rsc.org |

Microwave-Assisted Synthetic Strategies

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating. tsijournals.com This technology has been successfully applied to the synthesis of various isoxazole derivatives.

For example, the synthesis of Schiff bases from 3-amino-5-methyl isoxazole (an isomer of the target compound) was dramatically accelerated, with reaction times decreasing from hours to seconds under microwave irradiation. tsijournals.comtsijournals.comresearchgate.net Microwave heating has also been employed for the 1,3-dipolar cycloaddition of in situ generated nitrile oxides to furnish isoxazoles, significantly reducing reaction times and minimizing side-product formation. organic-chemistry.org The synthesis of isoxazole hydrazide inhibitors was also improved using microwave-assisted methods, which provided better yields and were largely free of by-products compared to conventional heating. nih.gov Solid-phase microwave methods have been used for the synthesis of chalcones which are precursors to isoxazoles. ijfmr.com

| Reaction Type | Compound Synthesized | Advantage of Microwave |

| Schiff Base Formation | Isoxazole Schiff Bases | Reaction time reduced from 3 hours to 30 seconds; Yields increased from 70-81% to 90-95%. tsijournals.com |

| 1,3-Dipolar Cycloaddition | 3,4,5-Trisubstituted Isoxazoles | Reduced reaction times from days to 30 minutes; Minimized side-products. organic-chemistry.org |

| Hydrazide Synthesis | Isoxazole Hydrazides | Substantially better yields and shorter reaction times. nih.gov |

1,3-Dipolar Cycloaddition Reactions in 1,2-Oxazole Synthesis

The Huisgen 1,3-dipolar cycloaddition is one of the most fundamental and versatile methods for constructing five-membered heterocycles like isoxazoles. wikipedia.orgorganic-chemistry.org The reaction involves a 1,3-dipole (commonly a nitrile oxide) reacting with a dipolarophile (typically an alkyne or alkene) in a concerted [3+2] cycloaddition mechanism. rsc.orgorganic-chemistry.org When an alkyne is used as the dipolarophile, an isoxazole ring is formed. wikipedia.org

Nitrile oxides are often generated in situ from the corresponding aldoximes using an oxidizing agent to prevent their dimerization. rsc.orgresearchgate.net The regioselectivity of the cycloaddition is a key consideration and depends on both electronic and steric factors of the dipole and dipolarophile. wikipedia.org The reaction of nitrile oxides with α-cyanoenamines has been shown to be highly regioselective, yielding 5-aminoisoxazoles. mdpi.com Similarly, the reaction with enamines generated from β-keto esters can afford 3,4-disubstituted isoxazoles regioselectively. rsc.org

To synthesize this compound via this route, one would typically react a nitrile oxide (RC≡N⁺-O⁻) with an alkyne containing a methyl group, such as propyne, or an enamine derived from a ketone that would introduce the methyl group at the correct position. The "amino" functionality would either be part of the nitrile oxide or, more commonly, introduced via a precursor group on the dipolarophile that can be converted to an amine after the cycloaddition.

Reactions of Three-Carbon Atom Components with Hydroxylamine Hydrochloride

A classical and widely used method for synthesizing the isoxazole ring involves the condensation reaction of a three-carbon component with hydroxylamine hydrochloride (NH₂OH·HCl). orgchemres.orgbeilstein-journals.org This approach is fundamental to Claisen isoxazole synthesis. google.com The three-carbon unit is typically a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or a related derivative. orgchemres.orgbeilstein-journals.org

The reaction of 1,3-diketones with hydroxylamine can, however, lead to a mixture of regioisomers, which is a significant drawback. google.com To control the regioselectivity, precursors like β-enamino ketones or β-enamino ketoesters are often used. beilstein-journals.org For example, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride can proceed via two plausible pathways, but often one is favored, leading to a single major product. beilstein-journals.org Green chemistry approaches have been developed using water as a solvent and catalysts like tartaric acid or imidazole (B134444) for the three-component reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. orgchemres.orgisca.me

For the specific synthesis of this compound, a suitable three-carbon precursor would be required. A potential starting material is 2-methyl-3-oxopropanenitrile (B1618615) or a related β-keto nitrile derivative. The reaction with hydroxylamine would involve cyclization to form the isoxazole ring with the desired substitution pattern.

Derivatization Reactions of this compound and Related Compounds

The primary amine group at the C3 position of the 4-methyl-1,2-oxazole core is a key functional handle for further chemical modification and derivatization. This nucleophilic site can readily participate in a variety of chemical transformations.

A common derivatization is the formation of Schiff bases through condensation with various aldehydes. For example, 3-amino-4-methylisoxazole is a useful research chemical for the synthesis of novel Schiff bases of isatin. chemicalbook.com The amino group also undergoes acylation reactions with carboxylic acid derivatives or acid chlorides to form the corresponding amides. For instance, the coupling of this compound with 6-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid using carbodiimide (B86325) reagents like EDC/HOBt yields the N-(isoxazol-4-yl) carboxamide derivative.

Modifications at the Amino Group for Novel Analogues

The primary amino group of this compound is a key site for derivatization, enabling the synthesis of a wide array of novel analogues. This nucleophilic center readily participates in reactions with various electrophiles, leading to the formation of amides, sulfonamides, and other derivatives.

Acylation and Sulfonylation: The amino group can be acylated using carboxylic acid derivatives. For instance, coupling reactions with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the formation of amide bonds. A notable example is the reaction with 6-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid to produce the corresponding N-(isoxazol-4-yl) carboxamide derivative. Similarly, the amino group reacts with sulfonyl chlorides to form sulfonamides, such as 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide. nih.gov

Formation of Schiff Bases and Heterocyclic Rings: Condensation reactions between the amino group and aldehydes or ketones can yield Schiff bases. Furthermore, the amino group's nucleophilicity is exploited in heterocyclization reactions. For example, it can react with pyruvic acid derivatives, where the amino group acts as the primary nucleophile, leading to the formation of new heterocyclic systems. smolecule.com

Reductive Amination: The synthesis of N-alkylated analogues can be achieved through reductive amination. This involves the reaction of the amino group with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ using a reducing agent like sodium cyanoborohydride.

The following table summarizes key modifications at the amino group:

| Reaction Type | Reagents | Product Type |

| Acylation | Carboxylic acid, EDC/HOBt | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Condensation | Aldehyde/Ketone | Schiff Base |

| Heterocyclization | Pyruvic acid derivatives | Fused heterocycles |

| Reductive Amination | Acetone, NaCNBH3 | N-alkyl amine |

Substitutions on the Oxazole (B20620) Ring System

While the amino group is a primary site for modification, the oxazole ring itself can undergo substitution reactions, although these are generally less common and often require specific activating groups or reaction conditions.

Electrophilic Substitution: The oxazole ring is generally electron-deficient, making electrophilic substitution challenging. However, the presence of the electron-donating amino group can activate the ring towards electrophilic attack, typically at the C5 position. tandfonline.com

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is rare and usually requires the presence of a good leaving group, such as a halogen, at the C2, C4, or C5 position. The ease of displacement of halogens follows the order C2 > C4 > C5. tandfonline.comsemanticscholar.orgthepharmajournal.com

Lithiation: The methyl group at the C4 position can potentially be deprotonated using a strong base like n-butyllithium, creating a nucleophilic center that can react with various electrophiles. This allows for the introduction of substituents at the methyl group. Studies on related methyl-substituted isoxazoles have shown that lithiation can occur at the methyl group, leading to the formation of various derivatives. researchgate.net

Formation of Hybrid Heterocyclic Structures and Conjugates

The versatile reactivity of this compound makes it a valuable building block for the synthesis of complex hybrid heterocyclic structures and conjugates. These molecules often combine the oxazole core with other heterocyclic systems, leading to novel compounds with potentially interesting properties.

Fused Heterocycles: The amino group can participate in condensation and cyclization reactions with bifunctional reagents to form fused heterocyclic systems. For example, reaction with ethoxymethylenemalonate derivatives can lead to the formation of isoxazolo[2,3-a]pyrimidinones after an initial nucleophilic substitution followed by thermal cyclization. lew.ro

Linked Heterocycles: The oxazole moiety can be linked to other heterocyclic rings through various spacer units. This is often achieved by first modifying the amino group and then coupling the resulting derivative to another heterocyclic system. For instance, the synthesis of 4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole involves attaching the oxazole to a piperazine (B1678402) ring, which is then linked to a benzothiazole (B30560) core. smolecule.com

Oxadiazole Bioisosteres: In medicinal chemistry, the oxazole ring can be part of a larger molecule where other heterocyclic rings, such as oxadiazoles, are also present. The synthesis of such conjugates can involve multi-step sequences, including palladium-catalyzed cross-coupling reactions to link the different heterocyclic components. nih.gov For example, 1,2,4-oxadiazole (B8745197) derivatives can be synthesized from amidoximes and carboxylic acid esters. nih.gov

The following table provides examples of hybrid structures derived from this compound:

| Hybrid Structure Type | Synthetic Strategy | Example |

| Fused Heterocycle | Condensation and cyclization | Isoxazolo[2,3-a]pyrimidinone |

| Linked Heterocycle | Multi-step coupling | 4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole |

| Oxadiazole Conjugate | Palladium-catalyzed cross-coupling | Complex molecules with oxazole and oxadiazole rings |

Reaction Mechanisms and Mechanistic Investigations

Understanding the reaction mechanisms of this compound and its derivatives is crucial for controlling reaction outcomes and designing new synthetic routes.

Studies of Cycloaddition Reaction Mechanisms

While specific studies on the cycloaddition reactions of this compound are not extensively detailed in the provided context, the general principles of cycloaddition reactions involving oxazoles and related heterocycles are well-established. Oxazoles can participate as dienes in Diels-Alder reactions, particularly when substituted with electron-donating groups. The oxazole ring can also undergo 1,3-dipolar cycloaddition reactions. For instance, 4-methylene-2-oxazolidinones, structurally related to the oxazole core, undergo 1,3-dipolar cycloaddition with benzonitrile (B105546) oxide. researchgate.net The regioselectivity and stereoselectivity of these reactions are often influenced by both electronic and steric factors. academie-sciences.fr

Photoinduced Competitive Rearrangements

Isoxazole rings are known to undergo photoinduced rearrangements. nih.gov Upon irradiation, isoxazoles can isomerize to oxazoles, often proceeding through a 2H-azirine intermediate. nih.govaip.org This process typically involves the homolytic cleavage of the N-O bond to form a vinylnitrene diradical. aip.org The subsequent reaction pathway can be influenced by the substituents on the isoxazole ring. For some substituted isoxazoles, photochemical rearrangement can lead to the formation of ketenimines. nih.gov These photoisomerization reactions demonstrate the potential for complex skeletal rearrangements of the oxazole core under photochemical conditions. nih.gov

Nucleophilic Substitution Reactions

The amino group of this compound is a potent nucleophile and readily participates in nucleophilic substitution reactions. The mechanism of these reactions typically involves the attack of the lone pair of electrons on the nitrogen atom onto an electrophilic center. For example, in the reaction with enol ethers, the amino group attacks the methylene (B1212753) carbon, leading to the elimination of an ethoxy group and the formation of an isoxazolylenamine. lew.ro The nucleophilicity of the amino group is a key factor driving these transformations. smolecule.com

Biological Activities and Pharmacological Relevance of 4 Methyl 1,2 Oxazol 3 Amine and Its Derivatives

Antimicrobial and Antibacterial Activities

Efficacy Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Salmonella)

Direct evidence of the activity of 4-Methyl-1,2-oxazol-3-amine against Staphylococcus aureus, Escherichia coli, or Salmonella has not been identified in the current body of research. Studies on other substituted oxazole (B20620) and isoxazole (B147169) derivatives have shown varied levels of antibacterial activity, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Anticancer and Cytotoxic Potentials

The potential of isoxazole derivatives in oncology is an area of significant interest. However, specific data on the anticancer and cytotoxic effects of this compound and its direct derivatives is not available in the reviewed scientific literature.

Inhibition of Human Equilibrative Nucleoside Transporters (ENTs)

There is no direct evidence to suggest that this compound or its derivatives inhibit human Equilibrative Nucleoside Transporters (ENTs). The inhibition of ENTs is a known mechanism for some anticancer drugs, as it can prevent the cellular uptake of nucleosides required for DNA and RNA synthesis. While some nitrogen-containing heterocyclic compounds have been investigated for this activity, specific studies on this compound are lacking.

Activity Against Various Cancer Cell Lines

Information regarding the activity of this compound against specific cancer cell lines is not present in the available literature. Numerous studies have documented the cytotoxic effects of various isoxazole-containing molecules against a range of cancer cell lines, but these findings are specific to the tested compounds and cannot be generalized to this compound.

Immunomodulatory Effects

Some research has explored the immunomodulatory properties of isoxazole derivatives. Notably, studies have been conducted on derivatives of 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid. These compounds, which share the methyl-amino-isoxazole core with this compound, have demonstrated the ability to modulate immune responses. For instance, certain derivatives have been shown to influence the humoral immune response. However, it is crucial to emphasize that these findings pertain to structurally distinct molecules. The specific immunomodulatory effects, if any, of this compound have not been reported.

Immunosuppressive Properties

Derivatives of this compound have been shown to possess significant immunosuppressive properties, primarily by modulating the humoral and cellular immune responses. Research has highlighted the ability of these compounds to inhibit antibody production and lymphocyte proliferation.

One study on 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides, including the derivative MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide), demonstrated inhibition of the humoral immune response in vitro. Furthermore, certain derivatives have been shown to suppress the proliferative response of mouse splenocytes to concanavalin (B7782731) A and inhibit the humoral immune response. For instance, compound 8g, a complex oxadiazole derivative, exhibited these effects. Another derivative, RM56, also displayed inhibitory effects on the humoral immune response and lymphocyte proliferation.

The immunosuppressive actions of these derivatives are often attributed to their ability to interfere with key signaling pathways in immune cells. For example, some compounds have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α. The well-known immunosuppressive drug Leflunomide, which is a 5-methylisoxazole (B1293550) derivative, acts by suppressing T cell-dependent B-cell responses.

Table 1: Immunosuppressive Activities of this compound Derivatives

| Compound/Derivative Class | Observed Immunosuppressive Effect |

|---|---|

| 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides (e.g., MO5) | Inhibition of humoral immune response in vitro, inhibition of TNF-α production. |

| 5-(4-amino-5-benzoyl-1,2-oxazol-3-yl)-N-[(pyridin-4-yl)methyl]-1,3,4-oxadiazole-2-carboxamide (8g) | Inhibition of the proliferative response of mouse splenocytes to concanavalin A, suppression of the humoral immune response. |

| 5-(5-amino-3-methyl-1,2-oxazol-4-yl)-1,3,4-oxadiazol-2-amine (RM56) | Inhibition of the humoral immune response and proliferation of lymphocytes. |

| Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) | Suppression of T cell-dependent B-cell responses. |

Immunostimulatory Effects

In contrast to their immunosuppressive potential, certain derivatives of this compound have been found to exhibit immunostimulatory effects. These compounds can enhance specific immune responses, suggesting a dual role for the isoxazole scaffold in immunomodulation.

For instance, a derivative of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) has been shown to modulate the content of T cell subsets and B cells in lymphoid organs, leading to an elevated humoral immune response in mice. This suggests its potential as an adjuvant or for use in conditions requiring immune enhancement. Another compound, RM-11 (3,5-dimethyl-5,6-dihydro-4H- nih.govnih.govoxazolo[5,4-e] nih.govnih.govnih.govtriazepin-4-one), has been found to potently stimulate both humoral and cellular immune responses to sheep red blood cells (SRBC) in mice and also stimulated ConA-induced splenocyte proliferation.

Furthermore, a study on 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides, specifically the derivative MO5, showed a complex immunomodulatory profile. While it inhibited the humoral immune response in vitro, it stimulated the inductive phase of the delayed-type hypersensitivity (DTH) response in vivo.

Table 2: Immunostimulatory Activities of this compound Derivatives

| Compound/Derivative Class | Observed Immunostimulatory Effect |

|---|---|

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide derivative | Modulation of T cell subsets and B cells, elevated humoral immune response in mice. |

| RM-11 (3,5-dimethyl-5,6-dihydro-4H- nih.govnih.govoxazolo[5,4-e] nih.govnih.govnih.govtriazepin-4-one) | Potent stimulation of both humoral and cellular immune responses in mice, stimulation of ConA-induced splenocyte proliferation. |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides (e.g., MO5) | Stimulation of the inductive phase of DTH in vivo. |

Enzyme Inhibition and Receptor Modulation

Derivatives of this compound have demonstrated significant interactions with various enzymes and receptors, highlighting their potential as therapeutic agents for a range of diseases.

Interaction with Enzymes (e.g., Carbonic Anhydrases)

A notable area of investigation for isoxazole derivatives is their ability to inhibit carbonic anhydrases (CAs). These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

Studies have shown that derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide act as inhibitors of several human carbonic anhydrase isoforms. nih.govresearchgate.net Specifically, these compounds have shown inhibitory activity against the tumor-associated isoforms hCA IX and XII, while exhibiting lower or no inhibitory properties towards the cytosolic isoforms hCA I and II. nih.govresearchgate.net This selectivity is crucial for minimizing off-target effects. For example, a series of 4-methyl-1,2,3-benzoxathiazine-2,2-dioxides were found to be nanomolar inhibitors of hCA IX and XII. nih.govresearchgate.net

The synthesis of various isoxazole derivatives has been explored to optimize their inhibitory action against CAs. Research has demonstrated that specific substitutions on the isoxazole ring can significantly influence their inhibitory potency and selectivity. nih.gov

Table 3: Inhibition of Carbonic Anhydrase Isoforms by this compound Derivatives

| Derivative Class | Target Isoforms | Potency | Selectivity |

|---|---|---|---|

| 4-methyl-1,2,3-benzoxathiazine 2,2-dioxides | hCA IX, hCA XII | Nanomolar range nih.govresearchgate.net | Selective over hCA I and hCA II nih.govresearchgate.net |

| Isoxazole derivatives (general) | Carbonic Anhydrase (CA) | Varies with substitution | Varies with substitution nih.gov |

Modulation of Receptor Activity (e.g., Neuropeptide S Receptor, AMPA Receptor)

Derivatives containing the isoxazole core have been identified as modulators of key neurotransmitter receptors, including the Neuropeptide S (NPS) receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Neuropeptide S Receptor: The NPS system is involved in regulating anxiety, arousal, and memory. nih.govnih.gov A class of NPSR antagonists based on an oxazolo[3,4-a]pyrazine structure has been developed. acs.org These compounds have shown potent in vivo activity, suggesting their potential for treating substance abuse disorders. acs.org

AMPA Receptor: AMPA receptors are critical for fast excitatory synaptic transmission in the central nervous system. mdpi.commdpi.com Isoxazole-4-carboxamide derivatives have been studied for their ability to modulate AMPA receptor activity. nih.gov Electrophysiological studies have shown that these derivatives can potently inhibit AMPA receptor function, suggesting their potential as therapeutic agents for conditions involving excessive AMPA receptor activation, such as certain forms of pain and neurological disorders. nih.gov The modulation of AMPA receptor desensitization by various factors, including pH, further highlights the complexity of its regulation. nih.gov

Table 4: Receptor Modulation by Isoxazole Derivatives

| Receptor | Derivative Class | Type of Modulation | Potential Therapeutic Application |

|---|---|---|---|

| Neuropeptide S Receptor (NPSR) | Oxazolo[3,4-a]pyrazine derivatives | Antagonist acs.org | Substance abuse disorders acs.org |

| AMPA Receptor | Isoxazole-4-carboxamide derivatives | Inhibitor nih.gov | Pain, neurological disorders nih.gov |

Kinase Inhibition Properties

The inhibition of protein kinases is a major strategy in the development of targeted cancer therapies. Certain oxazole-amine derivatives have emerged as potent inhibitors of specific kinases involved in cancer cell proliferation and survival.

One study identified 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c) as a novel inhibitor of FMS-like tyrosine kinase 3 (FLT3). mdpi.com Mutations in FLT3 are common in acute myeloid leukemia (AML). mdpi.com Compound 7c was shown to inhibit the activity of both wild-type and mutated FLT3, leading to the inhibition of cancer cell proliferation and induction of apoptosis. mdpi.com This highlights the potential of oxazole-based compounds in the development of new anti-cancer agents.

Furthermore, research on imidazo[1,2-b]pyridazine (B131497) derivatives has demonstrated their inhibitory activities against FLT3 kinase in the nanomolar range, suggesting that the broader class of nitrogen-containing heterocyclic compounds holds promise for kinase inhibitor design. nih.gov

Table 5: Kinase Inhibition by Oxazole-amine Derivatives

| Kinase Target | Derivative | Observed Effect | Potential Application |

|---|---|---|---|

| FMS-like tyrosine kinase 3 (FLT3) | 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) | Inhibition of kinase activity, inhibition of cell proliferation, induction of apoptosis mdpi.com | Acute Myeloid Leukemia (AML) mdpi.com |

Other Noteworthy Biological Activities (e.g., Anti-inflammatory, Antioxidant, Anxiolytic)

In addition to the specific activities detailed above, derivatives of this compound and related isoxazole compounds have been reported to possess a range of other valuable biological properties.

Anti-inflammatory Activity: Several isoxazole derivatives have demonstrated significant anti-inflammatory effects. For example, indolyl–isoxazolidines have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com A study on various isoxazole derivatives synthesized from chalcones revealed their in vivo anti-inflammatory activity in a carrageenan-induced paw edema model in rats. scholarsresearchlibrary.com Similarly, novel oxazolone (B7731731) and imidazolone (B8795221) derivatives have been explored as anti-inflammatory candidates with cyclooxygenase inhibitory action. nih.gov

Antioxidant Activity: The isoxazole scaffold has been incorporated into molecules designed to combat oxidative stress. Studies on novel N-methyl-1,3,4-thiadiazol-2-amine and 4-methyl-2H-1,2,4-triazole-3(4H)-thione derivatives of benzimidazole (B57391) have revealed their antioxidant properties in various in vitro systems. nih.gov For instance, certain compounds were found to be effective scavengers of the DPPH radical. nih.gov The synthesis of 4-thiomethyl functionalized 1,3-thiazoles has also yielded compounds with high antioxidant activity. researchgate.net

Anxiolytic Activity: The potential of isoxazole and related heterocyclic derivatives in the treatment of anxiety has also been investigated. Studies on a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative have demonstrated its anxiolytic-like activity, possibly through interaction with the serotonergic system. mdpi.com Furthermore, a novel non-imidazole histamine (B1213489) H3 receptor antagonist, ST-1283, which contains a triazole ring system, has exhibited both anxiolytic-like and antidepressant-like actions in preclinical models. nih.gov

Table 6: Other Biological Activities of Isoxazole and Related Derivatives

| Biological Activity | Derivative Class | Key Findings |

|---|---|---|

| Anti-inflammatory | Indolyl–isoxazolidines | Inhibition of TNF-α and IL-6 production. mdpi.com |

| Anti-inflammatory | Isoxazole derivatives from chalcones | In vivo anti-inflammatory activity in rat paw edema model. scholarsresearchlibrary.com |

| Antioxidant | Benzimidazole derivatives with thiadiazole/triazole moieties | Scavenging of DPPH radical. nih.gov |

| Antioxidant | 4-thiomethyl functionalized 1,3-thiazoles | High DPPH radical inhibition. researchgate.net |

| Anxiolytic | 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative | Anxiolytic-like activity, possibly via the serotonergic system. mdpi.com |

| Anxiolytic | Non-imidazole histamine H3 receptor antagonist (ST-1283) | Anxiolytic-like and antidepressant-like effects. nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Biological Activity

The biological activity of derivatives of 4-Methyl-1,2-oxazol-3-amine is highly dependent on the nature and position of various substituents. Modifications to both the 3-amino group and the isoxazole (B147169) ring itself have been shown to significantly modulate the pharmacological effects of this class of compounds.

Influence of Amino Group Modifications

The 3-amino group of the this compound scaffold serves as a critical anchor for biological activity and a key point for structural diversification. Modifications at this position, such as acylation and the formation of Schiff bases, have been explored to understand their impact on the compound's biological profile.

Research on related 3-aminoisoxazole (B106053) derivatives has shown that the amino group is pivotal for interactions with biological targets. For instance, in a series of 3,4-diaryl-5-aminoisoxazole derivatives, the presence of the amino group was found to be essential for their activity. The substitution of the methyl group in a lead isoxazole compound with an amino group was reported to improve COX-1 selectivity and inhibitory activity, highlighting the significance of this functional group. nih.gov

Furthermore, studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides, which are structurally related, have demonstrated that modifications of the amino group can lead to compounds with significant immunomodulatory activity. ptfarm.pl The formation of amides and related derivatives from the amino group allows for the introduction of diverse functionalities that can alter the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby influencing its biological activity.

| Modification of 3-Amino Group | Resulting Compound Type | Potential Impact on Biological Activity |

| Acylation | Amides | Can modulate lipophilicity and hydrogen bonding, potentially enhancing cell permeability and target binding. |

| Reaction with Aldehydes/Ketones | Schiff Bases (Imines) | Introduces steric bulk and alters electronic properties, which can influence receptor interaction and selectivity. |

| Formation of Ureas/Thioureas | Semicarbazides/Thiosemicarbazides | Can introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity to target proteins. ptfarm.pl |

Effects of Substitutions on the Oxazole (B20620) Ring

Substitutions on the isoxazole ring, particularly at the C5 position, have a profound effect on the biological activity of this compound analogs. The introduction of various functional groups at this position can influence the molecule's electronic distribution, lipophilicity, and steric hindrance, all of which are critical determinants of pharmacological activity.

For example, in a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, it was found that the presence of a fluorine or trifluoromethyl group at the fourth position of a phenyl substituent on the isoxazole ring enhanced cytotoxic activity. nih.gov This suggests that electron-withdrawing groups can positively modulate the biological effects.

Conversely, in other studies, the introduction of bulky or lipophilic groups at the C5 position has been shown to be either beneficial or detrimental depending on the specific biological target. The SAR of isoxazole derivatives often reveals a delicate balance between the size, electronics, and lipophilicity of the C5-substituent.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity |

| C5 | Phenyl | Activity is dependent on the substitution pattern of the phenyl ring itself. |

| C5-Phenyl (para-position) | Electron-withdrawing groups (e.g., -F, -CF3) | Generally enhances antibacterial and cytotoxic activity. nih.govsemanticscholar.org |

| C5-Phenyl (para-position) | Electron-donating groups (e.g., -OCH3) | Can either increase or decrease activity depending on the target. |

| C5 | Alkyl chains | Can increase lipophilicity, potentially improving membrane permeability but may also introduce steric hindrance. |

Pharmacophore Identification

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives of this compound, a preliminary pharmacophore model has been constructed based on analogs that inhibit the System xc- transporter. researchgate.net

This model highlights several key features:

A hydrogen bond acceptor: The nitrogen atom of the isoxazole ring is a potential hydrogen bond acceptor.

A hydrogen bond donor: The 3-amino group serves as a critical hydrogen bond donor.

A hydrophobic region: The 4-methyl group and other hydrophobic substituents contribute to binding through van der Waals interactions.

Anionic or polar feature: Often, a carboxylic acid or a bioisostere is required at a certain distance from the isoxazole core to interact with a corresponding cationic or polar region of the biological target.

The relative spatial arrangement of these features is critical for potent biological activity. The isoxazole ring itself acts as a rigid scaffold to correctly orient these pharmacophoric elements for optimal interaction with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isoxazole derivatives, several QSAR studies have been conducted to predict their activity and guide the design of new, more potent analogs. nih.gov

While a specific QSAR model for this compound derivatives is not extensively reported, studies on related isoxazole-containing compounds have identified several important physicochemical descriptors that often correlate with biological activity. These descriptors can be broadly categorized as:

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) are frequently used to quantify the steric bulk of substituents. These are important for understanding how the size and shape of the molecule affect its fit within a receptor's binding pocket.

Hydrophobic Descriptors: The partition coefficient (logP) or calculated logP (clogP) is a key descriptor for hydrophobicity. It influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in the target protein.

A hypothetical QSAR equation for a series of this compound derivatives might take the following general form:

log(1/C) = a(logP) + b(σ) + c(MR) + d

Where 'C' is the concentration required to produce a certain biological effect, and 'a', 'b', 'c', and 'd' are regression coefficients. The development of a robust QSAR model for this specific scaffold would require a dataset of analogs with well-defined biological activity.

Computational Chemistry and Theoretical Investigations of 4 Methyl 1,2 Oxazol 3 Amine

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-Methyl-1,2-oxazol-3-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be instrumental in determining its optimized molecular geometry in the ground state. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

Furthermore, DFT is crucial for understanding the reactivity of this compound. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can determine the HOMO-LUMO energy gap. A smaller energy gap generally suggests higher chemical reactivity. Reactivity descriptors such as chemical potential, global hardness, and electrophilicity index can also be derived from these orbital energies, offering deeper insights into the molecule's kinetic stability and its propensity to act as an electron donor or acceptor in chemical reactions.

Illustrative Data Table on DFT-Calculated Molecular Properties (Hypothetical for this compound based on related compounds):

| Parameter | Calculated Value | Unit |

| Total Energy | (Example Value) | Hartrees |

| HOMO Energy | (Example Value) | eV |

| LUMO Energy | (Example Value) | eV |

| HOMO-LUMO Gap | (Example Value) | eV |

| Dipole Moment | (Example Value) | Debye |

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking studies would be essential to explore its potential interactions with biological targets, such as enzymes or receptors. This is a common practice in drug discovery to identify potential therapeutic agents.

The process involves placing the 3D structure of this compound (the ligand) into the binding site of a target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand, calculating a scoring function to estimate the binding affinity. Lower binding energy scores typically indicate a more stable protein-ligand complex. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex, providing a rationale for the molecule's potential biological activity.

Quantum Chemical Calculations of Electronic Properties and Stability

Quantum chemical calculations provide fundamental insights into the electronic properties and stability of a molecule. For this compound, these calculations can determine properties such as the molecular electrostatic potential (MEP). The MEP map is a visual tool that helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting how it will interact with other molecules.

The stability of the molecule can be assessed through its total energy and the HOMO-LUMO energy gap. A lower total energy and a larger HOMO-LUMO gap are generally indicative of greater stability. These quantum chemical methods are foundational for understanding the intrinsic electronic character of this compound.

Thermodynamic and Kinetic Studies of Reactions

Computational chemistry offers powerful tools to study the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the Gibbs free energies of reactants, products, and transition states, it is possible to determine the spontaneity (thermodynamics) and rate (kinetics) of a reaction.

For instance, theoretical studies on the formation of related imidazole (B134444) compounds have utilized quantum chemical computations to map out reaction pathways and calculate activation energy barriers. Such studies for this compound could elucidate its formation mechanisms or its reactivity in various chemical transformations. Activation parameters, including enthalpy and entropy of activation, can also be computed to provide a more detailed understanding of the reaction mechanism.

Molecular Orbital Studies and Natural Bond Orbital (NBO) Analysis

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of a molecule. The visualization of HOMO and LUMO orbitals for this compound would show the distribution of electron density in these frontier orbitals, which are key to its chemical reactivity. The HOMO is where the molecule is most likely to donate electrons, while the LUMO is where it is most likely to accept electrons.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular and intermolecular bonding. For this compound, NBO analysis could reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. The stabilization energy E(2) associated with these interactions can be quantified, providing a measure of the strength of these intramolecular charge transfers. This analysis offers a deeper understanding of the electronic delocalization and stability of the molecule.

Illustrative Data Table of NBO Analysis (Hypothetical for this compound based on related compounds):

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| (Example: LP(1) N5) | (Example: π* C3-N2) | (Example Value) |

| (Example: σ C4-C5) | (Example: σ* C3-N2) | (Example Value) |

Applications in Drug Discovery and Development

4-Methyl-1,2-oxazol-3-amine as a Versatile Building Block in Complex Molecule Synthesis

The chemical reactivity of this compound, characterized by a nucleophilic amino group positioned on the isoxazole (B147169) core, renders it a highly versatile building block for constructing more elaborate molecules. The isoxazole ring itself is a bioisostere for various functional groups, offering advantages in metabolic stability and molecular recognition. Synthetic chemists leverage the amine functionality for a range of transformations to build libraries of compounds for biological screening.

The primary amine allows for standard amide bond formation, sulfonylation, and reductive amination, enabling the facile introduction of diverse side chains and pharmacophoric elements. For instance, the reaction of the amine with various sulfochlorides can lead to the formation of sulfonamide derivatives. This approach was utilized in the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, where a related isoxazole sulfonyl chloride was reacted with the amine of cytisine. nih.gov The reactivity of the amino group is central to its utility, allowing it to be integrated into larger molecular frameworks, which is a common strategy in developing new biologically active compounds. nih.gov

The isoxazole scaffold is a key feature in numerous compounds with demonstrated biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.com Its utility as a building block stems from the ability to generate derivatives that can interact with a wide array of biological targets. The synthesis of novel derivatives often involves multi-step sequences where the isoxazole core is constructed and then functionalized, or a pre-functionalized isoxazole, such as this compound, is incorporated into a larger structure.

| Reaction Type | Reagent/Partner | Resulting Linkage | Application Example |

| Acylation | Carboxylic Acid / Acyl Chloride | Amide | Peptide synthesis, introduction of lipophilic tails |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Synthesis of enzyme inhibitors, antibacterial agents |

| Reductive Amination | Aldehyde / Ketone | Secondary/Tertiary Amine | Linkage to other heterocyclic systems, scaffold hopping |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide | Arylamine | Formation of biaryl-like structures |

Lead Compound Identification and Optimization in Pharmaceutical Research

The process of drug discovery involves identifying a "lead compound"—a molecule showing promising activity against a specific biological target—and then chemically modifying it to enhance its potency, selectivity, and pharmacokinetic properties. hilarispublisher.com The this compound scaffold has been featured in compounds that serve as starting points for such lead optimization campaigns. nih.gov

In the development of inhibitors for the influenza A virus M2-S31N proton channel, an isoxazole-containing compound was identified as a potent lead. nih.gov Subsequent optimization efforts focused on modifying the substituents on the isoxazole ring to explore structure-activity relationships (SAR). nih.gov This process involves synthesizing a series of analogues where different chemical groups are systematically introduced to probe interactions with the target protein. While this specific example may not use the 4-methyl-3-amino substitution pattern directly as the lead, it highlights the general strategy of using the isoxazole core as a template for optimization. The goal of lead optimization is to refine the molecule's properties to create a viable drug candidate with improved efficacy and reduced side effects. hilarispublisher.comscience.gov

Similarly, in a search for novel antibacterial agents targeting serine acetyltransferase (SAT), a virtual screening campaign identified several hit compounds, which were then optimized. nih.gov The process led to the exploration of related structures to establish a preliminary SAR and improve inhibitory potency. nih.gov The inclusion of heterocyclic building blocks like this compound in compound libraries is a key strategy for identifying such initial hits.

| Research Area | Target | Initial Hit Characteristic | Optimization Goal |

| Antiviral | Influenza A M2-S31N Channel | Isoxazole core with moderate activity | Enhance potency and selectivity against drug-resistant strains nih.gov |

| Antibacterial | Serine Acetyltransferase (SAT) | Structurally unrelated heterocyclic compounds | Improve inhibitory potency by several folds nih.gov |

| Anticancer | c-KIT Kinase | Imidazo[1,2-a]pyridin-3-yl pyrimidine | Inhibit mutations conferring resistance to existing therapies google.com |

Role in DNA-Encoded Chemical Libraries and High-Throughput Screening

High-throughput screening (HTS) allows for the rapid testing of millions of compounds against a biological target to identify active molecules. nih.gov A more advanced evolution of this technology is the DNA-Encoded Chemical Library (DEL), which attaches a unique DNA barcode to each chemical compound. rsc.org This allows for the synthesis and screening of libraries containing billions of molecules in a single experiment. rsc.org

The success of DEL technology hinges on the availability of diverse chemical building blocks that are compatible with the aqueous, mild conditions required for DNA-compatible synthesis. vipergen.com this compound, with its reactive primary amine, is an ideal candidate for inclusion in DEL synthesis. The amine can be readily acylated or otherwise modified in the presence of the DNA tag without compromising the integrity of the barcode. vipergen.com

The construction of DELs involves a "split-and-pool" combinatorial synthesis approach. In each cycle, the library is split, a different building block (like this compound) is attached to the growing molecules in each portion, and a corresponding DNA tag is ligated. The portions are then pooled for the next cycle. This strategy enables the exponential growth of library size. The use of versatile building blocks is critical for maximizing the chemical diversity and exploring vast chemical space, which is essential for discovering novel ligands for challenging protein targets. nih.govvipergen.com The development of new on-DNA compatible reactions continues to expand the types of chemical structures, including complex heterocyclic systems, that can be incorporated into these massive libraries. rsc.org

Patent Landscape Analysis in Pharmaceutical Research

The patent landscape provides valuable insights into the strategic priorities and research directions of pharmaceutical companies. biorxiv.org An analysis of patents reveals which molecular scaffolds are being actively investigated for specific therapeutic indications. The presence of this compound or its close derivatives in patent literature signifies its perceived value as a component of proprietary new chemical entities.

For example, patent WO2021013864A1 describes 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives designed as inhibitors of c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST). google.com The synthesis of these complex molecules often involves coupling various heterocyclic amines with a core scaffold. While this specific patent may not name this compound explicitly in its primary claims, the synthetic routes described are representative of how such building blocks are used to generate novel kinase inhibitors. The patent highlights the need for new inhibitors that can overcome resistance to existing drugs, such as imatinib, which often arises from secondary mutations in the c-KIT kinase. google.com

The frequent appearance of isoxazole-containing compounds in patents across different therapeutic areas underscores the scaffold's importance in drug discovery. A landscape analysis can reveal trends in target selection, dominant pharmaceutical players in a specific field, and emerging therapeutic strategies. biorxiv.org

| Patent Number | Assignee/Applicant | Therapeutic Area | Target/Mechanism of Action | Relevance of Building Block |

| WO2021013864A1 | Not specified in snippet | Oncology (GIST) | c-KIT kinase inhibitor (including resistance mutations) google.com | Heterocyclic amines are key intermediates in the synthesis of the claimed compounds. |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental in the structural elucidation of 4-Methyl-1,2-oxazol-3-amine, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of this compound. While specific spectral data for this compound is not widely published in publicly accessible literature, the expected chemical shifts can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the amine protons, and the proton on the isoxazole (B147169) ring. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would provide information about adjacent protons.

¹³C NMR: The carbon NMR spectrum would reveal unique signals for each carbon atom in the molecule, including the methyl carbon, the carbons of the isoxazole ring, and the carbon bearing the amino group.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in this compound. The spectrum would be expected to exhibit characteristic absorption bands corresponding to:

N-H stretching vibrations of the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the methyl group and the isoxazole ring.

C=N and C=C stretching vibrations within the isoxazole ring.

N-H bending vibrations.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. Under electron ionization (EI), the molecule would be expected to produce a molecular ion peak corresponding to its molecular weight, as well as several fragment ions resulting from the cleavage of specific bonds within the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

| Spectroscopic Technique | Anticipated Observations for this compound |

| ¹H NMR | Signals for methyl protons, amine protons, and isoxazole ring proton. |

| ¹³C NMR | Distinct signals for all carbon atoms in the molecule. |

| IR Spectroscopy | Absorption bands for N-H, C-H, C=N, and C=C bonds. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

Chromatographic Methods (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), would likely be suitable for its separation and quantification. Detection could be achieved using a UV detector, set at a wavelength where the compound exhibits maximum absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of this compound, a derivatization step might be necessary to increase its volatility and thermal stability. The resulting chromatogram would provide the retention time for the compound, while the mass spectrometer would confirm its identity based on its mass spectrum.

| Chromatographic Method | Application for this compound |

| HPLC | Separation and quantification, typically with UV detection. |

| GC-MS | Separation, identification, and quantification, possibly after derivatization. |

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample of this compound. By precisely measuring the percentages of carbon, hydrogen, nitrogen, and oxygen, researchers can verify that the empirical formula of the synthesized compound matches its theoretical formula (C₄H₆N₂O). This technique is a crucial quality control step to confirm the purity and elemental integrity of the compound.

| Element | Theoretical Percentage |

| Carbon (C) | 48.97% |

| Hydrogen (H) | 6.16% |

| Nitrogen (N) | 28.55% |

| Oxygen (O) | 16.31% |

Future Perspectives and Emerging Research Avenues

Novel Synthetic Routes for Advanced Derivatives

The development of advanced derivatives from the 4-Methyl-1,2-oxazol-3-amine core is pivotal for unlocking its full potential. Future synthetic research is moving beyond traditional methods to embrace more efficient, selective, and sustainable strategies. Modern organic synthesis techniques are being explored to create diverse libraries of compounds for further investigation.

Key emerging synthetic strategies include:

Cross-Coupling Reactions: Techniques such as Suzuki, Negishi, and Buchwald-Hartwig couplings are instrumental in functionalizing the oxazole (B20620) core. These reactions allow for the precise introduction of a wide range of aryl, alkyl, and cycloalkyl groups, enabling the systematic exploration of the structure-activity relationship (SAR). For instance, a divergent synthetic approach employing Negishi or Kumada coupling can efficiently generate a variety of analogues for screening.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient pathway to construct complex molecules in a single step, reducing time, cost, and waste. Designing MCRs that incorporate the this compound scaffold could rapidly generate libraries of novel derivatives with diverse functionalities.

Electrochemical Synthesis: This method provides a green and often highly selective alternative to traditional reagent-based chemistry. The electrochemical synthesis of related N-arylnaphtho- and N-arylanthra[2,3-d]oxazol-2-amines highlights the potential for creating derivatives with extended π-conjugated systems, which are valuable for materials science applications.

Flow Chemistry: Continuous flow synthesis allows for enhanced control over reaction parameters, improved safety, and scalability. Applying flow chemistry to the derivatization of this compound can accelerate the production of lead compounds for biological testing and material science evaluation.

A comparative table of modern synthetic methodologies applicable to heterocyclic amine derivatization is presented below.

| Synthetic Strategy | Description | Key Advantages | Relevant Application Example |

| Negishi Coupling | A cross-coupling reaction involving an organozinc compound and an organic halide catalyzed by a nickel or palladium complex. | High functional group tolerance; effective for creating C-C bonds. | Synthesis of triazole analogues for structure-activity relationship studies. |

| Ullmann Coupling | A copper-catalyzed reaction typically used to form C-N or C-O bonds. | Effective for synthesizing aminated derivatives; can be enhanced with microwave heating. | Innovative synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. |

| Electrochemical Synthesis | Uses electrical current to drive chemical reactions, often involving an anode and a cathode in the presence of an electrolyte. | Green chemistry approach; high selectivity; avoids harsh reagents. | Synthesis of N-arylnaphtho- and N-arylanthra[2,3-d]oxazol-2-amines. |

| 1,3-Dipolar Cycloaddition | A reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. | Efficient for constructing heterocyclic systems. | Synthesis of fused isoxazolidine/isoquinolinone and isoxazole (B147169)/isoquinolinone hybrids. |

Exploration of Undiscovered Biological Targets and Pathways

While the full biological activity spectrum of this compound derivatives is still being uncovered, related heterocyclic structures have shown promise against a range of therapeutic targets. Future research will focus on screening these derivatives against novel and challenging biological targets implicated in various diseases.

Emerging areas for biological exploration include:

Epigenetic Modulators: Proteins that "read" or "write" epigenetic marks are critical targets in oncology and inflammatory diseases. Derivatives of heterocyclic amines have been developed as potent inhibitors of the bromodomain and extra-terminal (BET) protein family, which are epigenetic readers. Future work could involve designing derivatives of this compound to selectively target individual bromodomains (e.g., BRD4 D1) or other epigenetic enzymes like histone deacetylases (HDACs).

Protein-Protein Interaction (PPI) Inhibitors: Many diseases are driven by aberrant PPIs, which have historically been considered "undruggable." The rigid scaffold of the oxazole ring can serve as a platform to develop small molecules that disrupt these interactions.

Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes and established targets in cancer therapy. The development of quinazoline-based derivatives as dual inhibitors of Phosphoinositide 3-Kinases (PI3K) and HDACs demonstrates a polypharmacology approach. Derivatives of this compound could be explored for similar dual-targeting or selective kinase inhibition profiles.

Infectious Disease Targets: The rise of antimicrobial resistance necessitates the discovery of drugs with new mechanisms of action. For example, inhibitors of the bacterial SOS response, which is involved in DNA repair and the development of resistance, represent a promising strategy. Libraries of this compound derivatives could be screened against novel bacterial or viral targets.

| Potential Target Class | Therapeutic Area | Rationale for Exploration |

| BET Bromodomains | Oncology, Inflammation | Heterocyclic scaffolds can mimic N-acetyl-lysine to inhibit protein-protein interactions involved in gene transcription. |

| PI3K/HDAC Dual Inhibitors | Oncology | A polypharmacology approach targeting multiple cancer pathways simultaneously can lead to improved efficacy. |

| Bacterial SOS Response | Infectious Disease | Inhibiting key proteins like LexA and RecA can sensitize bacteria to existing antibiotics and slow resistance development. |

Advanced Computational Modeling in Drug Design and Mechanism Prediction

Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. For this compound, computational methods can guide the design of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Key computational approaches include:

Molecular Docking and Virtual Screening: These methods predict the binding orientation and affinity of a molecule to a target protein's active site. Large virtual libraries of this compound derivatives can be screened against the 3D structures of targets like BET bromodomains or kinases to identify promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can predict the activity of unsynthesized derivatives and highlight key structural features required for potency.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions and predict the mechanism of action at an atomic level.

ADMET Prediction: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, reducing late-stage failures.

The integration of these computational tools allows for a more rational, hypothesis-driven approach to drug design, saving significant time and resources compared to traditional trial-and-error methods.

Potential for Materials Science Applications (e.g., Optoelectronics, MOFs)

Beyond pharmacology, the unique electronic and structural properties of the oxazole ring make its derivatives attractive candidates for advanced materials.

Optoelectronics: Heterocyclic compounds with extended π-conjugated systems are known to possess interesting optical and electronic properties. Research has shown that certain naphthalene/anthracene-fused oxazole derivatives exhibit fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. Future work could focus on synthesizing derivatives of this compound with extended conjugation to tune their photophysical properties for specific optoelectronic applications.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The nitrogen and oxygen atoms within the this compound structure can act as potential coordination sites for metal ions. By functionalizing the core with additional ligating groups (e.g., carboxylic acids), derivatives could serve as bespoke organic linkers for creating novel MOFs with applications in gas storage, catalysis, and sensing.

Energetic Materials: Certain nitrogen-rich heterocyclic compounds, such as those based on (1,2,4-oxadiazolyl)furazan, are being investigated as next-generation energetic materials with improved thermal stability and low sensitivity. While this is a different isomer, the high nitrogen content and structural stability of the oxazole ring suggest that its derivatives could be explored for similar applications.

Integration with High-Throughput Screening Platforms and Artificial Intelligence in Drug Discovery

The convergence of high-throughput screening (HTS), massive compound libraries, and artificial intelligence (AI) is revolutionizing drug discovery. This compound and its virtual derivatives are well-suited for integration into these modern discovery pipelines.

AI-Powered Virtual Screening: AI, particularly machine learning and deep learning, can analyze vast chemical datasets far more efficiently than traditional methods. AI models can be trained on existing data to predict the biological activity, toxicity, and synthetic accessibility of novel compounds. Virtual libraries containing billions of derivatives of this compound, such as those in the Enamine REAL database, can be screened by AI algorithms to identify novel hit candidates.

Generative AI for De Novo Design: Generative AI models can design entirely new molecules optimized for specific properties, such as high affinity for a biological target and good ADMET characteristics. Using this compound as a starting scaffold, these models can propose novel, synthetically feasible derivatives that are tailored to a specific therapeutic need.

Accelerated Discovery Cycles: The integration of AI with automated synthesis and HTS platforms creates a closed-loop discovery cycle. AI proposes candidates, robots synthesize and test them, and the results are fed back into the AI model to refine the next round of predictions. This approach can dramatically reduce the time required to move from target identification to a clinical candidate, as demonstrated by the development of some AI-designed molecules entering clinical trials in significantly shortened timeframes.

| Technology | Role in Drug Discovery | Application to this compound |

| High-Throughput Screening (HTS) | Rapidly tests thousands to millions of compounds for activity against a biological target. | Physical screening of a synthesized library of derivatives to identify initial hits. |

| Virtual High-Throughput Screening (vHTS) | Computationally screens vast libraries of virtual compounds against a target structure. | Screening billions of virtual derivatives to prioritize a smaller, more promising set for synthesis. |

| Artificial Intelligence (AI) / Machine Learning (ML) | Recognizes patterns in large datasets to predict properties, design new molecules, and optimize candidates. | Designing novel derivatives with desired potency and ADMET profiles; predicting synthetic routes. |

常见问题

Basic Research Question

- Spectroscopy : ¹H NMR (e.g., methyl resonance at δ ~2.3 ppm, oxazole protons at δ ~6.5–7.0 ppm) and FT-IR (N-H stretching ~3300 cm⁻¹, C=N ~1600 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction using SHELX or WinGX for structure refinement. For example, a related oxazole derivative (5-methyl-1,2-oxazol-3-amine) showed intramolecular O–H⋯N hydrogen bonds and R₁ values < 0.05 .

How can contradictions in hydrogen-bonding patterns of this compound crystals be resolved?

Advanced Research Question

Conflicting hydrogen-bonding motifs (e.g., dimeric vs. chain patterns) require graph-set analysis (Bernstein’s R₂²(8) notation) to categorize interactions. For example, inversion dimers in 5-methyl-1,2-oxazol-3-amine arise from N–H⋯N bonds (d = 2.89 Å), while O–H⋯O bonds extend into chains . Use Mercury 4.0 to visualize packing and PLATON to validate geometry .

What experimental design principles apply to X-ray crystallography of this compound?

Advanced Research Question

- Data Collection : Use a Bruker D8 VENTURE with Mo-Kα radiation (λ = 0.71073 Å) and APEX3 software. Aim for completeness > 99% and I/σ(I) > 2.0 .

- Refinement : Employ SHELXL-2018 for least-squares refinement. For twinned crystals (common in oxazoles), apply TWIN/BASF commands. Expect wR₂ < 0.15 and C–C bond precision ±0.002 Å .

How can computational docking predict the biological activity of this compound derivatives?

Advanced Research Question

Derivatives (e.g., sulfonamide-linked analogs) can be docked into target enzymes (e.g., C. albicans CYP51) using AutoDock Vina . Optimize protonation states with Epik and validate binding poses via MD simulations (GROMACS, 100 ns). Compare binding energies (ΔG ≤ −7 kcal/mol) to known inhibitors .

What strategies mitigate synthetic challenges in functionalizing the oxazole ring?

Advanced Research Question

- Electrophilic Substitution : Direct bromination (NBS/CHCl₃) at C5 requires a directing group (e.g., -NH₂). For C4 methylation, use Meerwein’s reagent (Me₃OBF₄) .

- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) enable aryl group introduction at C5. Monitor regioselectivity via HPLC-MS .

How do steric and electronic effects influence the reactivity of this compound?

Advanced Research Question

The methyl group at C4 increases steric hindrance, reducing nucleophilic attack at C5. DFT calculations (B3LYP/6-311+G(d,p)) show electron density redistribution: C5 (Mulliken charge = −0.25) is more electrophilic than C4 (−0.12). Reactivity trends align with frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) .

What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。